molecular formula C8H8FNO2 B2799313 2-(2-Fluoropyridin-4-yl)propanoic acid CAS No. 2248336-42-5

2-(2-Fluoropyridin-4-yl)propanoic acid

Cat. No.: B2799313
CAS No.: 2248336-42-5
M. Wt: 169.155
InChI Key: DZYSCIYCBCNCFE-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The compound features a propanoic acid chain attached to the 4-position of a 2-fluoropyridine ring, a structure known to confer enhanced bioactivity and improved pharmacological properties in various compound classes . Compounds with this core scaffold are of significant interest in the development of novel therapeutic agents, particularly as anti-inflammatory drugs, as evidenced by the established pharmacology of related 2-fluorobiphenylyl propionic acids like flurbiprofen . The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring is a common tactic in rational drug design. This modification can influence the molecule's electronic distribution, metabolic stability, and membrane permeability, making it a valuable synthetic intermediate for constructing more complex, biologically active molecules . Researchers utilize this compound as a key precursor in synthesizing potential inhibitors for various biological targets. Similar fluorinated aromatic propanoic acids have been investigated for their activity against virulence factors in bacterial pathogens like Pseudomonas aeruginosa , and as core structures in compounds targeting metabolic glutamate receptors (mGluRs) and serotonin-related pathways . This product is provided exclusively for laboratory research and experimental purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-fluoropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYSCIYCBCNCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 2-fluoropyridine can be synthesized by reacting 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can result in various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2-Fluoropyridin-4-yl)propanoic acid with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Structural Feature
This compound C₈H₈FNO₂ 169.15* ~3.1–3.5† 2-Fluoropyridine, propanoic acid
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid C₁₅H₁₁ClF₃NO₃ 345.7 3.14 Chloro-trifluoromethyl pyridine, phenoxy group
2-(2-Fluoro-4-biphenyl)propanoic acid (Flurbiprofen) C₁₅H₁₃FO₂ 244.26 4.2–4.5 Biphenyl, fluorine substituent
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 ~4.8 Thiophene ring
2,4,5-TP (Fenoprop) C₉H₇Cl₃O₃ 269.51 ~3.0 Trichlorophenoxy group

*Calculated based on molecular formula. †Estimated based on analogs (e.g., flurbiprofen and pyridine derivatives).

Key Observations :

  • Acidity: The pKa of this compound is predicted to be lower (~3.1–3.5) than flurbiprofen (4.2–4.5), enhancing its solubility in physiological environments .
  • Electron-Withdrawing Effects : Fluorine and chloro-trifluoromethyl groups in pyridine derivatives (e.g., ) reduce electron density, increasing stability against oxidative degradation.
Anticancer and Anti-inflammatory Potential
  • Flurbiprofen Derivatives: Organotin(IV) complexes of 2-(2-fluoro-4-biphenyl)propanoic acid exhibit antitumor activity, likely due to synergistic effects between the tin center and the carboxylate ligand .
  • Pyridine-Based Analogs: Compounds like 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid are designed for targeted therapies, with predicted bioactivity linked to their lipophilicity (logP ~3.5) and membrane permeability .
Toxicity Profiles
  • 2-(Thiophen-2-yl)propanoic acid: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), highlighting the role of heterocyclic substituents in toxicity .
  • Regulatory Status : 2,4,5-TP’s ban underscores the importance of substituent selection; fluoropyridine derivatives lack such regulatory restrictions in the available data .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoropyridin-4-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling fluoropyridine derivatives with propanoic acid precursors. Key steps include halogenation, Suzuki-Miyaura cross-coupling, or nucleophilic substitution. For example, fluoropyridine rings can be functionalized via palladium-catalyzed cross-coupling to introduce the propanoic acid moiety. Reaction optimization should focus on:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yields .
  • Temperature control : 80–110°C to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
    Data Table : Common Synthetic Routes
MethodCatalystSolventYield (%)Purity (HPLC)
Suzuki-MiyauraPd(PPh₃)₄DMF65–75>95%
Nucleophilic SubstitutionNoneTHF50–60~90%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirm fluoropyridine ring substitution patterns (¹⁹F NMR for fluorine position) and propanoic acid integration (¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.05) .

Q. What safety protocols are critical when handling fluorinated propanoic acid derivatives in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing volatile fluorinated intermediates .
  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of fluorinated propanoic acid derivatives (e.g., COX inhibition vs. off-target effects)?

  • Methodological Answer : Contradictions often arise from assay specificity or enantiomeric differences. Strategies include:
  • Enantiomer Separation : Use chiral chromatography to isolate (R)- and (S)-isomers and test individually .
  • Target Validation : siRNA knockdown of COX isoforms to confirm on-target effects .
  • Off-Target Screening : Employ broad-spectrum kinase/phosphatase assays to identify unintended interactions .

Q. What in vitro and in vivo models are most suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :
  • In Vitro :
  • RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
  • COX-2 enzymatic assays : Quantify IC₅₀ values using purified human COX-2 .
  • In Vivo :
  • Murine carrageenan-induced paw edema : Dose-dependent reduction in swelling (10–50 mg/kg, oral) .
    Data Table : Key Biological Parameters
ModelTargetEffective Concentration (μM)Outcome
RAW 264.7TNF-α5–1040–60% suppression
COX-2 assayCOX-20.5–1.0IC₅₀ = 0.8 μM

Q. How does the fluorine substitution pattern on the pyridine ring influence physicochemical properties and bioactivity?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Computational methods (e.g., DFT) predict:
  • Lipophilicity (LogP) : Fluorine at the 2-position increases LogP by ~0.5 units compared to non-fluorinated analogs .
  • Hydrogen Bonding : Fluorine’s electron-withdrawing effect strengthens interactions with catalytic residues (e.g., COX-2 Arg120) .
    Experimental validation via SAR studies is critical .

Methodological Best Practices

  • Contradiction Mitigation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) .
  • Stereochemical Analysis : Use circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .

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